2-Amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H10BrN2O2·HCl. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis. This compound is known for its unique structure, which includes a bromine atom and a methoxy group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methoxypyridine, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position of the pyridine ring.
Acylation: The final step involves the acylation of the amino group with ethanone to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps like recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding ketone or aldehyde .
Scientific Research Applications
2-Amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, leading to changes in neurotransmitter levels and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methoxypyridine: This compound shares a similar pyridine ring structure but lacks the ethanone moiety.
5-Bromo-2-methoxypyridine: Similar in structure but without the amino and ethanone groups.
2-Amino-4-methoxypyridine: Lacks the bromine atom but has the amino and methoxy groups.
Uniqueness
2-Amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H10BrClN2O2 |
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Molecular Weight |
281.53 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-13-8-2-6(7(12)3-10)11-4-5(8)9;/h2,4H,3,10H2,1H3;1H |
InChI Key |
SBWYOLUQTDYVJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1Br)C(=O)CN.Cl |
Origin of Product |
United States |
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